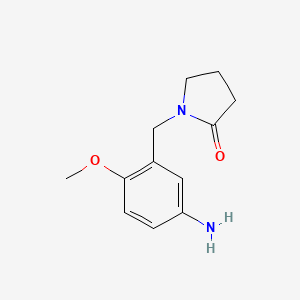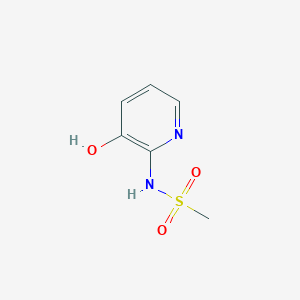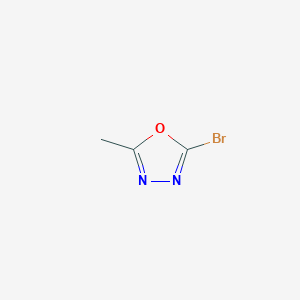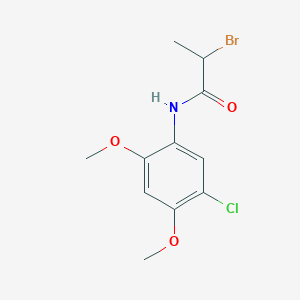
2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide is a specialty product used in proteomics research . Its molecular formula is C11H13BrClNO3 and it has a molecular weight of 322.58 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide are not fully detailed in the search results. We know its molecular formula is C11H13BrClNO3 and its molecular weight is 322.58 , but other properties like melting point, boiling point, and density were not found.Scientific Research Applications
Synthesis and Biological Activity
2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide is structurally related to compounds that have been synthesized and evaluated for their biological activities. Arylsubstituted halogen(thiocyanato)amides, including structures with similar halogen and methoxy group arrangements, have been developed for their antimicrobial properties. Such compounds undergo cyclization to form derivatives that exhibit antibacterial and antifungal activities, showcasing the chemical's potential in contributing to new antimicrobial agents (Baranovskyi et al., 2018).
Herbicidal Activity
Compounds structurally related to 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide have been synthesized and their crystal structures determined to explore their applications in agriculture, particularly for their herbicidal activity. Such research demonstrates the compound's potential utility in the development of new herbicides with effective action against weeds (Liu et al., 2008).
Fluorescent ATRP Initiators
In the field of polymer chemistry, derivatives of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide have been synthesized and analyzed for their utility as fluorescent ATRP (Atom Transfer Radical Polymerization) initiators. This application is crucial for the development of polymers with specific properties, indicating the compound's role in advancing materials science and engineering (Kulai & Mallet-Ladeira, 2016).
Nonlinear Optical Materials
Additionally, related compounds have been studied for their potential as organic electro-optic and non-linear optical materials. Such studies involve the synthesis, characterization, and application of these materials in devices that manipulate light, highlighting the potential use of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide in the development of optical technologies (Prabhu & Rao, 2000).
Future Directions
The future directions of research involving 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide are not specified in the search results. Given its use in proteomics research , it could potentially be involved in studies related to protein structure and function, but more specific applications are not mentioned.
properties
IUPAC Name |
2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO3/c1-6(12)11(15)14-8-4-7(13)9(16-2)5-10(8)17-3/h4-6H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCTYFYKSHTYGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224043 |
Source


|
| Record name | 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide | |
CAS RN |
1119452-45-7 |
Source


|
| Record name | 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

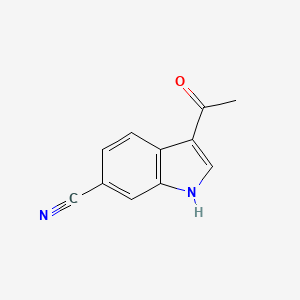
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)
![4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344474.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)
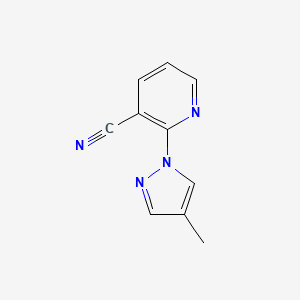
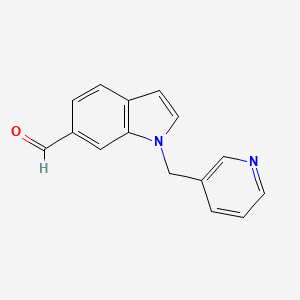
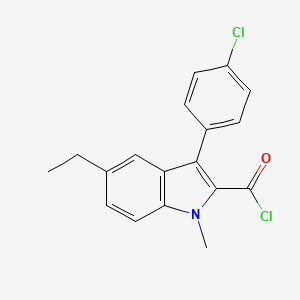
![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)
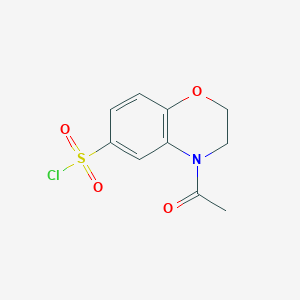
![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)
